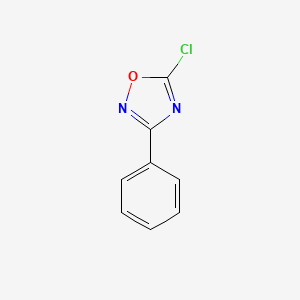

5-Chloro-3-phenyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJYPXFSJLVCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508237 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-44-1 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-Chloro-3-phenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-phenyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] Among its derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of a phenyl group at the C3 position offers a scaffold for diverse structural modifications, while the chloro-substituent at the C5 position acts as a versatile leaving group, enabling facile nucleophilic substitution reactions to generate extensive compound libraries.[3]

This technical guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis of this compound. We will delve into the strategic selection of precursors, provide detailed, step-by-step protocols for each synthetic stage, and explain the underlying chemical principles that govern these transformations. Furthermore, this document outlines a complete workflow for the characterization and validation of the final product, including expected analytical data from NMR, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this critical building block in their synthetic endeavors.

Strategic Approach: A Two-Stage Synthesis

The most reliable and scalable synthesis of this compound is achieved through a two-stage process. This strategy hinges on the initial construction of a stable heterocyclic precursor, 3-phenyl-1,2,4-oxadiazol-5(4H)-one, followed by a robust chlorination reaction. This approach is superior to a direct cyclization using a chloro-functionalized C1 synthon, as it avoids handling highly reactive or unstable intermediates and utilizes more common and reliable chemical transformations.

The overall strategy is outlined below:

-

Stage 1: Formation of the Oxadiazolone Core. This stage itself involves two key steps: the synthesis of the essential benzamidoxime intermediate from benzonitrile, followed by its cyclization with a suitable carbonylating agent to form the 3-phenyl-1,2,4-oxadiazol-5(4H)-one ring.

-

Stage 2: Aromatic Chlorination. The hydroxyl group of the precursor's tautomeric form is chemically converted to the target chloro group using a standard chlorinating agent.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one

This stage establishes the core heterocyclic structure. The quality of the benzamidoxime intermediate is critical for the success of the subsequent cyclization.

Step 1a: Synthesis of Benzamidoxime

The conversion of a nitrile to an amidoxime is a classical and efficient transformation.[4][5] The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.[6] An inorganic base is used to generate free hydroxylamine in situ from its hydrochloride salt.

-

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Deionized water

-

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.0 eq).

-

Add a 1:1 mixture of 95% ethanol and water as the solvent. The volume should be sufficient to ensure good stirring (approx. 5-10 mL per gram of benzonitrile).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the resulting white precipitate and wash it thoroughly with cold deionized water to remove inorganic salts.

-

Dry the solid under vacuum to yield benzamidoxime as a white crystalline solid. The product is typically of sufficient purity for the next step without further purification.

-

Step 1b: Cyclization to 3-phenyl-1,2,4-oxadiazol-5(4H)-one

This step involves the reaction of the newly formed benzamidoxime with a phosgene equivalent, such as triphosgene, which acts as the carbonyl source for the C5 position of the oxadiazole ring. The reaction proceeds through an O-acylated intermediate which undergoes base-mediated intramolecular cyclization.[2][7]

-

Materials:

-

Benzamidoxime

-

Triphosgene [bis(trichloromethyl) carbonate]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

CAUTION: Triphosgene is a safer solid alternative to phosgene gas, but it can release phosgene upon contact with moisture or nucleophiles. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve triphosgene (0.4 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzamidoxime (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

-

Slowly add the benzamidoxime/TEA solution dropwise to the cold triphosgene solution over 30-45 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield 3-phenyl-1,2,4-oxadiazol-5(4H)-one as a white solid.

-

Stage 2: Chlorination to this compound

The final step involves the conversion of the oxadiazolone to the target 5-chloro derivative. This is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mechanism involves the tautomerization of the oxadiazolone to its aromatic 5-hydroxy-1,2,4-oxadiazole form, which is then chlorinated.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS No. 827-44-1), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, structural characterization, and reactivity of this molecule, offering field-proven insights and detailed experimental protocols. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of a reactive chlorine atom at the 5-position makes this particular derivative a valuable intermediate for the synthesis of a diverse range of functionalized molecules through nucleophilic substitution reactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel heterocyclic compounds.

Introduction and Significance

The 1,2,4-oxadiazole ring system is a prominent five-membered heterocycle that has garnered considerable attention in the field of drug discovery. Its ability to act as a bioisosteric replacement for amide and ester functionalities allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

This compound is a key synthetic intermediate that leverages the inherent properties of the oxadiazole core with the added versatility of a reactive chloro group. This functional handle at the 5-position provides a strategic site for the introduction of various substituents through nucleophilic displacement, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Understanding the synthesis, reactivity, and spectroscopic properties of this molecule is paramount for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of 3-phenyl-1,2,4-oxadiazol-5-one. This precursor can be readily prepared from benzamidoxime and a suitable carbonyl source. The subsequent chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline to neutralize the generated HCl.

Synthesis of the Precursor: 3-Phenyl-1,2,4-oxadiazol-5-one

The synthesis of the oxadiazolone precursor is a critical first step. A common route involves the reaction of benzamidoxime with an acylating agent like ethyl chloroformate.

Experimental Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent and a tertiary amine base.

-

Acylation: Cool the solution in an ice bath and add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture and pour it into ice-water. The solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 3-phenyl-1,2,4-oxadiazol-5-one as a crystalline solid.

Chlorination of 3-Phenyl-1,2,4-oxadiazol-5-one

The conversion of the oxadiazolone to the desired 5-chloro derivative is a key transformation that activates the 5-position for subsequent nucleophilic attack.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-phenyl-1,2,4-oxadiazol-5-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Addition of Base: To this suspension, add N,N-dimethylaniline (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. Monitor the progress of the reaction by TLC.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield this compound.

Diagram of Synthesis Workflow

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and for ensuring its purity. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| CAS Number | 827-44-1[1] |

| Molecular Formula | C₈H₅ClN₂O[1] |

| Molecular Weight | 180.59 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 43-45 °C |

| Boiling Point | ~301.6 °C at 760 mmHg (Predicted)[2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons. The protons ortho to the oxadiazole ring will appear as a multiplet around δ 8.1-8.0 ppm, while the meta and para protons will resonate as a multiplet in the region of δ 7.6-7.4 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display characteristic signals for the oxadiazole ring carbons and the phenyl ring carbons. The C3 and C5 carbons of the oxadiazole ring are expected to resonate at approximately δ 168 ppm and δ 165 ppm, respectively. The phenyl carbons will appear in the aromatic region (δ 125-135 ppm).

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the C=N stretching vibration of the oxadiazole ring around 1610-1580 cm⁻¹. Other significant peaks include C-O-C stretching vibrations within the ring and C-Cl stretching.

-

Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 180 and the isotopic peak (M+2)⁺ at m/z 182, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

Chemical Reactivity: Nucleophilic Substitution at the 5-Position

The cornerstone of the synthetic utility of this compound lies in the reactivity of the chlorine atom at the 5-position. This position is electron-deficient due to the electron-withdrawing nature of the oxadiazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of diverse 5-substituted-3-phenyl-1,2,4-oxadiazoles.

Diagram of Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution reactions.

Reaction with Amines

The reaction with primary and secondary amines proceeds readily to form 5-amino-3-phenyl-1,2,4-oxadiazole derivatives. These reactions are typically carried out in a suitable solvent such as ethanol, acetonitrile, or DMF, often in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of 5-(Benzylamino)-3-phenyl-1,2,4-oxadiazole

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Amine: Add benzylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the solution.

-

Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 4-6 hours.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

Reaction with Alkoxides and Phenoxides

Alkoxides and phenoxides are excellent nucleophiles for the displacement of the 5-chloro substituent, leading to the formation of 5-alkoxy- and 5-aryloxy-3-phenyl-1,2,4-oxadiazoles. These reactions are typically performed by generating the alkoxide or phenoxide in situ using a strong base like sodium hydride in an anhydrous aprotic solvent.

Experimental Protocol: Synthesis of 5-Methoxy-3-phenyl-1,2,4-oxadiazole

-

Reaction Setup: To a stirred solution of sodium methoxide (1.5 eq) in anhydrous methanol at 0 °C, add a solution of this compound (1.0 eq) in methanol dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation[3].

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 5-chloro group make it an ideal starting material for the preparation of a wide range of novel 1,2,4-oxadiazole derivatives. The insights and protocols provided in this guide are intended to facilitate its use in the design and synthesis of new chemical entities with potential applications in drug discovery and materials science.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-phenyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] The specific analog, 5-Chloro-3-phenyl-1,2,4-oxadiazole (C₈H₅ClN₂O), represents a key intermediate for the synthesis of more complex derivatives, where the C5-chloro group acts as a versatile leaving group for nucleophilic substitution. Despite its synthetic utility, a consolidated public repository of its experimental spectroscopic data is notably scarce.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of this compound. It moves beyond a simple data sheet by providing a predictive framework for its spectral features based on first principles and data from analogous structures. We present the expected outcomes for mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, ensuring that researchers can confidently validate the synthesis and purity of this compound in their own laboratories.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of benzamidoxime (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.1 eq).

-

Acylation: Cool the mixture to 0 °C. Add a solution of triphosgene (0.4 eq), a safer solid equivalent of phosgene, dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon consumption of the starting material, heat the mixture to reflux for 2-4 hours to drive the cyclodehydration.

-

Workup: Cool the reaction mixture, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized product.

Expected Mass Spectrum

The most telling feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit a characteristic isotopic cluster for any chlorine-containing fragment. The molecular ion (M⁺) will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (M⁺: M+2).

Table 2: Predicted High-Resolution Mass-to-Charge Ratios (m/z)

| Adduct | Formula | Predicted m/z | Source |

| [M]⁺ | [C₈H₅³⁵ClN₂O]⁺ | 180.0085 | [2] |

| [M+H]⁺ | [C₈H₆³⁵ClN₂O]⁺ | 181.0163 | [2] |

| [M+Na]⁺ | [C₈H₅³⁵ClN₂ONa]⁺ | 202.9983 | [2] |

Plausible Fragmentation Pathway

Electron ionization (EI) would likely induce fragmentation of the heterocyclic ring, which is the most labile part of the molecule.

Caption: A plausible EI fragmentation pathway for the title compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation: Use a standard non-polar column (e.g., HP-5ms). Program the oven with an initial temperature of 50 °C, followed by a ramp of 10-20 °C/min up to 280 °C.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass spectrum for the molecular ion cluster and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity and chemical environment of the molecule's hydrogen and carbon atoms.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, containing signals only in the aromatic region, corresponding to the phenyl group protons.

-

Aromatic Protons (5H): The electron-withdrawing nature of the 1,2,4-oxadiazole ring will deshield the attached phenyl protons, shifting them downfield.

-

Ortho-protons (H-2', H-6'): These are closest to the heterocyclic ring and are expected to appear as a multiplet (or doublet of doublets) in the range of δ 8.1-8.3 ppm .

-

Meta- and Para-protons (H-3', H-4', H-5'): These protons will be further upfield, appearing as a complex multiplet in the range of δ 7.5-7.7 ppm .

-

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments.

-

Oxadiazole Carbons: These carbons are highly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms and their sp² hybridization.

-

C3 (attached to phenyl): Expected around δ 168-172 ppm . [3] * C5 (attached to Cl): Expected to be even further downfield due to the direct attachment of the electronegative chlorine, likely in the range of δ 174-178 ppm . [3]* Phenyl Carbons:

-

C1' (ipso-carbon): The quaternary carbon attached to the oxadiazole ring will have a weak signal, expected around δ 125-128 ppm .

-

C2', C3', C4', C5', C6': These aromatic carbons will resonate in the typical range of δ 128-134 ppm . [4] Table 3: Summary of Expected NMR Spectral Data

-

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 8.1 - 8.3 | m | 2H | Phenyl (ortho) |

| 7.5 - 7.7 | m | 3H | Phenyl (meta, para) | |

| ¹³C | 174 - 178 | s | - | C5 (Oxadiazole) |

| 168 - 172 | s | - | C3 (Oxadiazole) | |

| 128 - 134 | s | - | Phenyl (CH) | |

| 125 - 128 | s | - | Phenyl (C-ipso) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary to observe the ipso- and oxadiazole carbons effectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic IR Absorptions

The IR spectrum will be dominated by vibrations from the aromatic and heterocyclic rings.

Table 4: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 1610 - 1630 | C=N Stretch | 1,2,4-Oxadiazole Ring |

| 1570 - 1590 | C=C Stretch | Aromatic Ring |

| 1450 - 1480 | C=C Stretch | Aromatic Ring |

| 1350 - 1400 | Ring Stretch (C-O-N) | 1,2,4-Oxadiazole Ring |

| 750 - 850 | C-Cl Stretch | Aryl Halide |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, carefully clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Conclusion

The spectroscopic characterization of this compound presents a distinct and verifiable fingerprint. Mass spectrometry should confirm a molecular ion cluster at m/z 180/182 in a ~3:1 ratio. The ¹H NMR is defined by two sets of multiplets in the aromatic region, while the ¹³C NMR is characterized by six signals, including two highly deshielded carbons from the oxadiazole ring. Finally, IR spectroscopy will reveal characteristic stretches for the C=N and C-O-N bonds of the heterocycle, alongside typical aromatic and C-Cl vibrations. By employing the protocols and predictive data outlined in this guide, researchers can unambiguously confirm the identity, structure, and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link] [5]2. PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link] [6]3. PubChemLite. (n.d.). This compound. Retrieved from [Link] [2]4. Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [7]5. Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link] [8]6. MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 843. [1]7. SciSpace. (1987). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 25(1), 12-14. [3]8. Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. scispace.com [scispace.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 5-Chloro-3-phenyl-1,2,4-oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring stands as a "privileged scaffold," a core structure that consistently appears in compounds with a wide array of biological activities. Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it an attractive starting point for the design of novel therapeutics. This guide focuses on a particularly promising subset of this family: derivatives of 5-Chloro-3-phenyl-1,2,4-oxadiazole. The strategic placement of a chloro group at the 5-position and a phenyl group at the 3-position creates a unique electronic and steric profile, opening avenues for potent and selective modulation of various biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compelling molecules. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize current knowledge to empower the next wave of innovation in this exciting field.

The Strategic Importance of the this compound Core

The core structure of this compound is not a random assortment of chemical moieties. Each component plays a crucial role in its physicochemical properties and, consequently, its biological interactions.

-

The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is the cornerstone of the molecule's stability and drug-like properties. Its aromatic nature contributes to a planar geometry, which can facilitate π-π stacking interactions with biological targets. Furthermore, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for molecular recognition.

-

The 3-Phenyl Group: The phenyl ring at the 3-position provides a large, hydrophobic surface that can engage with corresponding pockets in target proteins. This group can be readily substituted to explore structure-activity relationships (SAR), allowing for the fine-tuning of potency and selectivity.

-

The 5-Chloro Group: The presence of a chlorine atom at the 5-position is a key feature. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding. The chloro group, in this position, can act as a leaving group in certain synthetic transformations, providing a handle for further derivatization.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. A common and effective synthetic strategy involves the cyclization of an amidoxime with an appropriate acylating agent.

General Synthesis of the 1,2,4-Oxadiazole Ring

A widely adopted method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of a benzamidoxime with a suitable carboxylic acid derivative. The following diagram illustrates a general workflow.

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the core compound.

Materials:

-

Benzamidoxime

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Formation of the O-acyl-amidoxime intermediate:

-

Dissolve benzamidoxime (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 2: Cyclization to the 1,2,4-oxadiazole ring:

-

Once the formation of the intermediate is complete, remove the DCM under reduced pressure.

-

Add toluene to the residue.

-

Heat the mixture to reflux (approximately 110-120 °C) for 12 hours.

-

Monitor the cyclization by TLC.

-

-

Step 3: Work-up and Purification:

-

After cooling to room temperature, wash the toluene solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

-

Note: This protocol yields a chloromethyl-substituted oxadiazole, which can be a versatile intermediate for further derivatization. To obtain the 5-chloro derivative, alternative synthetic strategies may be employed, such as starting with a different acylating agent or performing a subsequent chlorination reaction.

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail the current understanding of their biological activities and potential mechanisms of action.

Anticancer Activity

The 1,2,4-oxadiazole scaffold is a recurring motif in compounds with demonstrated anticancer properties. Derivatives of this compound are being investigated for their potential to inhibit tumor growth through various mechanisms.

Mechanism of Action:

While the precise mechanisms for all derivatives are not fully elucidated, several key pathways have been implicated for the broader class of oxadiazoles, which are likely relevant to the 5-Chloro-3-phenyl substituted analogs. These include:

-

Enzyme Inhibition: Many oxadiazole derivatives have been found to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the p53 pathway.

-

Disruption of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and death.

The following diagram illustrates a potential signaling pathway targeted by these compounds.

Caption: Mechanism of FAAH inhibition by this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, makes it a highly attractive starting point for medicinal chemistry campaigns.

Key areas for future research include:

-

Systematic SAR studies: A comprehensive investigation into how substitutions on the phenyl ring and modifications at the 5-position impact potency and selectivity for various targets is warranted.

-

Mechanism of action studies: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be essential for their translation into clinical candidates.

References

-

Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. (URL: [Link])

- 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole. (URL: Not available)

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: [Link])

5-Chloro-3-phenyl-1,2,4-oxadiazole: A Mechanistic Exploration of a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Core in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups, make it a "privileged scaffold" in drug design.[4] This core structure is found in a variety of biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] The subject of this guide, 5-Chloro-3-phenyl-1,2,4-oxadiazole, represents a specific iteration of this versatile scaffold. While direct, in-depth mechanistic studies on this particular molecule are limited in publicly accessible literature, its structural features suggest plausible mechanisms of action based on the well-documented activities of related 1,2,4-oxadiazole derivatives. This guide will, therefore, explore the likely mechanistic pathways, with a primary focus on the anticancer potential, drawing from established research on analogous compounds.

Physicochemical Properties and Structural Rationale

The structure of this compound combines several key features that are significant from a medicinal chemistry perspective. The 1,2,4-oxadiazole ring itself is a planar, aromatic system that can engage in various non-covalent interactions with biological targets.[1][5] The phenyl group at the 3-position provides a lipophilic domain that can influence the compound's solubility, membrane permeability, and potential for hydrophobic interactions within a protein binding pocket. The chloro substitution at the 5-position is particularly noteworthy. Halogen atoms can modulate the electronic properties of the ring system and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Anticipated Mechanism of Action: Targeting Cancer Cell Proliferation

A substantial body of evidence points to the anticancer properties of 1,2,4-oxadiazole derivatives.[1][5][6][7] One of the most frequently implicated mechanisms is the inhibition of critical signaling pathways that drive cancer cell growth and survival.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[8][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][10] Several small molecule inhibitors targeting this pathway have been developed, and there is evidence to suggest that 1,2,4-oxadiazole-containing compounds could function in this capacity.[11][12]

The proposed mechanism involves the 1,2,4-oxadiazole derivative binding to the ATP-binding pocket of PI3K or mTOR, preventing the phosphorylation of their downstream targets. This disruption of the signaling cascade can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating its potential anticancer effects.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data from Related 1,2,4-Oxadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole | A375 (Melanoma) | 0.11 - 1.47 | [2] |

| 1,2,4-Oxadiazole linked with Benzimidazole | MCF-7 (Breast) | 0.12 - 2.78 | [2] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused | A549 (Lung) | < 10 | [5] |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 | [1] |

| 1,2,4-Oxadiazole-sulfonamide | HCT-116 (Colon) | 6.0 | [1] |

Other Potential Mechanisms of Action

Beyond its potential as an anticancer agent, the 1,2,4-oxadiazole scaffold has been associated with a range of other biological activities.

-

Antimicrobial Activity: Derivatives of 1,2,4-oxadiazole have demonstrated efficacy against various bacterial and fungal strains.[13][14] The mechanism may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Effects: Some 1,2,4-oxadiazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[15]

-

Neurological Applications: More recently, 1,2,4-oxadiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, with some compounds showing inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its placement within the pharmacologically versatile 1,2,4-oxadiazole class. While direct experimental evidence for its mechanism of action is pending, the existing literature strongly suggests a high probability of anticancer activity, likely mediated through the inhibition of key cell signaling pathways such as PI3K/AKT/mTOR.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a clear path for elucidating its specific molecular targets and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this promising compound.

References

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). Juniper Publishers. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - PubMed Central. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Available at: [Link]

-

Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. (2011). PubMed. Available at: [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. Available at: [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. Available at: [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. Available at: [Link]

-

Recent Developments of Small Molecule PI3K/mTOR Dual Inhibitors. (2013). Ingenta Connect. Available at: [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). PubMed Central. Available at: [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar. Available at: [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Journal of Pharmaceutical Research International. Available at: [Link]

-

Synthesis and Biological Activity of 5-Pyrimidinyl-1,2,4-oxadiazole Derivatives. (2025). MDPI. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Available at: [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Recent Developments of Small Molecule PI3K/mTOR Dual Inhibitors: Ingenta Connect [ingentaconnect.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. rroij.com [rroij.com]

- 15. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 16. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Chloro-3-phenyl-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, the 1,2,4-oxadiazole nucleus has emerged as a "privileged" structure, a testament to its metabolic stability, synthetic accessibility, and capacity for diverse biological activities. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative: 5-Chloro-3-phenyl-1,2,4-oxadiazole . While direct, extensive preclinical data on this precise molecule is nascent, this document synthesizes the wealth of information available on structurally related 1,2,4-oxadiazoles to provide a forward-looking perspective on its potential applications. By examining the established structure-activity relationships (SAR) of this chemical class, we can project with a high degree of scientific confidence the most promising therapeutic avenues for this compound and outline a strategic framework for its investigation.

The 1,2,4-Oxadiazole Core: A Foundation of Versatility

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its inherent chemical properties, including its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for medicinal chemists.[1][2] The presence of the 1,2,4-oxadiazole ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic profile.[1]

Synthesis of the this compound Scaffold

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. For the specific synthesis of this compound, a plausible and efficient synthetic route would involve the reaction of benzamidoxime with a suitable acylating agent bearing the chloro-substituent, followed by cyclization.

Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

-

Amidoxime Formation: React a nitrile (e.g., benzonitrile) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a suitable solvent like ethanol. The reaction is typically heated to reflux to afford the corresponding amidoxime (e.g., benzamidoxime).

-

O-Acylation: The amidoxime is then acylated using an appropriate acylating agent. For the synthesis of this compound, an acyl chloride such as phosgene or a related equivalent would be required to introduce the chloro group at the 5-position. The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperatures in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the generated HCl.

-

Cyclization: The resulting O-acyl amidoxime intermediate is then cyclized to the 1,2,4-oxadiazole ring. This is often achieved by heating the intermediate in a high-boiling point solvent such as toluene or xylene, which promotes the intramolecular cyclodehydration.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Projected Therapeutic Applications Based on Structure-Activity Relationships

The therapeutic potential of a molecule is intrinsically linked to its structure. The presence of the phenyl group at the 3-position and a chloro substituent at the 5-position of the 1,2,4-oxadiazole ring are key determinants of the potential biological activity of this compound.

Anticancer Potential

A significant body of research points to the anticancer activities of 1,2,4-oxadiazole derivatives.[1][2][3][4] The mechanism of action is often multifactorial and can involve the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

Causality behind Experimental Choices: The inclusion of a halogen, such as chlorine, on an aromatic or heterocyclic ring can enhance the lipophilicity of a compound, potentially improving its cell permeability and interaction with hydrophobic pockets in target proteins. Furthermore, the phenyl ring can engage in π-π stacking interactions within the active sites of various enzymes.

Hypothesized Anticancer Mechanism of Action

Based on studies of related compounds, this compound could potentially exert its anticancer effects through several mechanisms:

-

Enzyme Inhibition: Many oxadiazole derivatives have been shown to inhibit enzymes critical for cancer progression, such as histone deacetylases (HDACs) or kinases. The chloro-phenyl moiety could serve as a key pharmacophore for binding to the active site of such enzymes.

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. The 1,3,4-oxadiazole scaffold, an isomer of the 1,2,4-oxadiazole, has been extensively studied for its anti-inflammatory properties.[5][6][7][8][9] Given the structural similarities, it is plausible that this compound could also exhibit anti-inflammatory activity.

Causality behind Experimental Choices: The anti-inflammatory activity of many heterocyclic compounds is attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The chloro-phenyl substitution pattern could be favorable for binding to the active site of these targets.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the COX-2 pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[7]

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: The test compound (this compound) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |

| This compound | 25 | 0.58 ± 0.04 | 31.8 |

| This compound | 50 | 0.41 ± 0.03 | 51.8 |

Data are hypothetical and for illustrative purposes only.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13][14] The presence of a chloro group on the phenyl ring has been shown to enhance the antimicrobial effects of some drug moieties.[11]

Causality behind Experimental Choices: The lipophilicity conferred by the chloro-phenyl substitution may facilitate the transport of the molecule across the microbial cell membrane. Once inside, the oxadiazole core could interfere with essential cellular processes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial Strain Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |

| Ciprofloxacin (Standard) | 1 | 0.5 |

| This compound | 8 | 16 |

Data are hypothetical and for illustrative purposes only.

Future Directions and Conclusion

While the direct therapeutic evaluation of this compound is in its early stages, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for its investigation. The presence of the 3-phenyl and 5-chloro substituents suggests a high probability of significant biological activity, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Elucidation of its precise mechanism of action will be crucial for its further development as a potential therapeutic agent. The insights provided in this guide, based on the established principles of medicinal chemistry and the known properties of the oxadiazole class, offer a solid foundation for embarking on this exciting area of drug discovery.

References

-

Kumar, B. N. P., Mohana, K. N., Mallesha, L., & Harish, K. P. (2014). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Bioinorganic Chemistry and Applications, 2014, 1-7. [Link]

-

Singh, A. K., Lohani, M., & Parthsarthy, R. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Pharmaceutical and Scientific Innovation, 2(1), 20-25. [Link]

-

Benassi, A., Doria, F., & Pirota, V. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(22), 8692. [Link]

-

Singh, A. K., Lohani, M., & Parthsarthy, R. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Semantic Scholar. [Link]

-

Asati, V., Srivastava, S. K., & Srivastava, S. D. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 78(11), 1645-1656. [Link]

-

Kumar, S., & Singh, P. (2014). A Facile Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 5-Phenyl-1,3,4-Oxadiazole Derivatives for Chemotherapeutic Use. Journal of Modern Medicinal Chemistry, 2(1), 1-7. [Link]

-

Kumar, V., & Aggarwal, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Online Journal of Pharmacology & Pharmacokinetics, 8(1), 555728. [Link]

- Palozzo, D. J., & Silvestrini, B. (1966). U.S. Patent No. 3,574,222. Washington, DC: U.S.

-

Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1, 2, 4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Singh, A. K., Lohani, M., & Parthsarthy, R. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. ResearchGate. [Link]

- Bayer, A. G. (2021). U.S.

-

Kumar, V., & Aggarwal, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers. [Link]

-

Singh, A. K., Lohani, M., & Parthsarthy, R. (2013). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Request PDF. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Zhang, Y., & Li, J. (2020). Novel 1, 2, 4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(15), 115585. [Link]

-

Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. International Journal of Molecular Sciences, 7(3), 69-82. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 847. [Link]

-

Szafrański, K., & Sławiński, J. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. Molecules, 26(23), 7245. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1, 3, 4-oxadiazol-2-yl) amino) phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2008). 2-[3-(4-Chloro/ethyl phenyl) propan-3-one]-5-(substituted phenyl)-1, 3, 4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 527-534. [Link]

-

Jha, K. K., Samad, A., Kumar, Y., & Shaharyar, M. (2010). Design, Synthesis and Biological Evaluation of 1, 3, 4-Oxadiazole derivatives. Asian Journal of Chemistry, 22(9), 7405. [Link]

- Bristol-Myers Squibb Company. (2013).

-

Weinstock, L. M., & Tull, R. J. (1966). U.S. Patent No. 3,227,725. Washington, DC: U.S. Patent and Trademark Office. [Link]

-

Pace, A., & Buscemi, S. (2015). Recent Advances On 1, 2, 4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 19(5), 378-392. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synergypublishers.com [synergypublishers.com]

- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide: 5-Chloro-3-phenyl-1,2,4-oxadiazole as a Scaffold in Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its utility as a bioisosteric replacement for amide and ester groups, coupled with its favorable physicochemical properties and metabolic stability, makes it a valuable scaffold in modern drug design.[3][4][5] This technical guide focuses specifically on the 5-chloro-3-phenyl-1,2,4-oxadiazole core. We will explore its synthesis, delve into the reactivity of the crucial 5-chloro position which serves as a versatile synthetic handle, and present case studies illustrating its application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven insights into leveraging this scaffold for novel drug discovery programs.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and oxadiazoles are a key class within this group.[6][7] Among the different isomers, the 1,2,4-oxadiazole has been particularly fruitful in drug discovery, featuring in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][8][9][10]

The strategic advantages of the 1,2,4-oxadiazole ring include:

-

Bioisosterism: It serves as an effective mimic for ester and amide functionalities, often improving metabolic stability by removing sites susceptible to hydrolysis.[3][4][5]

-

Physicochemical Properties: The heterocycle can modulate a compound's lipophilicity (logP), polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles.[4]

-

Vectorial Orientation: The defined geometry of the 3,5-disubstituted ring allows for precise orientation of substituents to engage with specific pockets in a biological target.

-

Synthetic Tractability: The synthesis of the 1,2,4-oxadiazole core is well-established, allowing for the creation of diverse chemical libraries.[10][11][12]

The This compound scaffold adds another layer of utility. The phenyl group at the 3-position provides a common starting point for many drug scaffolds, while the chloro group at the 5-position is not merely a static substituent. It is an activatable synthetic handle, primed for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups late in the synthetic sequence. This feature is paramount for efficient library synthesis and structure-activity relationship (SAR) exploration.

Synthesis and Physicochemical Properties

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing the 3,5-disubstituted 1,2,4-oxadiazole core involves the cyclization of an O-acyl-amidoxime intermediate. For this compound, the synthesis begins with a commercially available benzonitrile or the corresponding benzamidoxime.

The general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Benzamidoxime from Benzonitrile

-

To a solution of benzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield benzamidoxime, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine (1.1 eq), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The solvent is then removed, and toluene is added. The mixture is heated to reflux for 8-12 hours to facilitate the dehydrative cyclization.

-

After cooling, the reaction mixture is washed with water and saturated sodium bicarbonate solution.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Physicochemical Properties

The this compound scaffold possesses distinct properties that influence its behavior in a biological system.

| Property | Value / Description | Rationale and Implication in Drug Design |

| Molecular Weight | ~194.6 g/mol | Provides a low molecular weight starting point, allowing for significant additions at the C5 position while staying within the "Rule of Five" guidelines. |

| Calculated logP | ~2.5 - 3.0 | Indicates moderate lipophilicity. This is a favorable starting point, as further modifications can either increase or decrease lipophilicity to achieve optimal ADME properties. |

| Reactivity | The C5 position is highly electrophilic. | The electron-withdrawing nature of the oxadiazole ring activates the C5 position for nucleophilic aromatic substitution (SNAr).[13][14] This is the key to its function as a versatile scaffold. |

| Stability | Generally stable under physiological conditions. | The 1,2,4-oxadiazole ring is more stable than esters to hydrolysis but can be susceptible to cleavage under harsh acidic or basic conditions or by certain metabolic enzymes.[5] |

| Hydrogen Bonding | The ring nitrogens are weak hydrogen bond acceptors. | Allows for potential interactions with target proteins without introducing strong H-bond donors that can hinder membrane permeability. |

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of the 5-chloro substituent is its role as an excellent leaving group in SNAr reactions. The electron-deficient nature of the 1,2,4-oxadiazole ring system strongly facilitates this reaction, allowing for the formation of C-N, C-O, and C-S bonds under relatively mild conditions.[15][16]

Caption: SNAr as the key diversification strategy for the scaffold.

Experimental Protocol: General Procedure for SNAr on this compound with an Amine Nucleophile

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to the mixture.

-

Heat the reaction mixture to a temperature between 60°C and 120°C. The optimal temperature and reaction time should be determined by TLC or LC-MS monitoring.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-